Z-HYP-OMe

Vue d'ensemble

Description

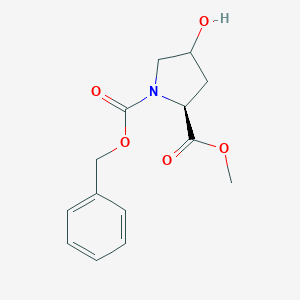

Z-HYP-OMe, also known as N-Cbz-L-4-Hydroxyproline methyl ester, is a biochemical reagent . It has the molecular formula C14H17NO5 and a molecular weight of 279.29 g/mol . It is used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular structure of Z-HYP-OMe is represented by the formula C14H17NO5 . The IUPAC name for Z-HYP-OMe is 1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

Z-HYP-OMe is a light yellowish liquid . It has a molecular weight of 279.29 g/mol . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Chemistry , specifically the study of supramolecular helical self-assembly of small peptides .

Summary of the Application

The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . This includes the self-assembly of small β-sheet peptides and their potent applications . Small peptide-based helical assemblies are not explored enough, but they also attract attention for fabricating various artificial nanomaterials .

Methods of Application or Experimental Procedures

The self-assembly of peptides happens through various supramolecular non-covalent interactions to build several secondary structures . This process is observed in nature, e.g., right-handed α-helix of proteins, right-handed DNA double helix, and triple helix of collagen .

Results or Outcomes

The self-assembly of small peptides through the ‘bottom-up approach’ to form various interesting micro to nano-level structures (e.g., nano-rods, nano-tubes, nanofibrils, nanoribbons, nanotapes, nanospheres, and nanobelts) has exciting applications in nanobiotechnology, material science, medicinal chemistry, drug-delivery, gene expression, ion channels, tissue engineering, biosensors, smart materials, and devices .

Biochemical Reagent

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Z-HYP-OMe is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Fluorescent In Situ Hybridization

Specific Scientific Field

This application falls under the field of Applied Genetics and Molecular Biotechnology .

Summary of the Application

Z-HYP-OMe is used in fluorescent in situ hybridization (FISH), a method that allows researchers to detect and locate the presence or absence of specific DNA sequences on chromosomes .

Methods of Application or Experimental Procedures

In FISH, fluorescent probes are used that bind to only those parts of the chromosome with which they show a high degree of sequence complementarity . Z-HYP-OMe is used in the creation of these probes .

Results or Outcomes

The use of Z-HYP-OMe in FISH methodologies has shown promising results in the detection of specific DNA or RNA sequences . This has applications in various fields such as clinical diagnostics, medical research, and genetic counseling .

Organic Compound for Life Science Research

Specific Scientific Field

This application falls under the field of Life Science Research .

Summary of the Application

Z-HYP-OMe is used as an organic compound in life science related research . It can be used as a biological material, contributing to the understanding of biological processes or the development of new biochemically-based technologies .

Hypothesis Formulation in Research

Specific Scientific Field

This application falls under the field of Research Methodology .

Summary of the Application

Z-HYP-OMe is used in the process of hypothesis formulation in research . This involves making predictions about what might be found in a study, along with developing reasons for these predictions .

Methods of Application or Experimental Procedures

In the process of hypothesis formulation, researchers make predictions about what they might find in their study, along with developing reasons for these predictions . Z-HYP-OMe is used in this process, contributing to the formulation of robust hypotheses .

Results or Outcomes

The use of Z-HYP-OMe in hypothesis formulation has shown promising results in the creation of robust hypotheses that guide scientific inquiry . This has applications in various fields of research, contributing to the development of rigorous and impactful studies .

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,16H,7-9H2,1H3/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVKAGQHUUDRPOI-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-HYP-OMe | |

CAS RN |

64187-48-0 | |

| Record name | 2-Methyl 1-(phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64187-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 2-methyl 1-(phenylmethyl) ester, (2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

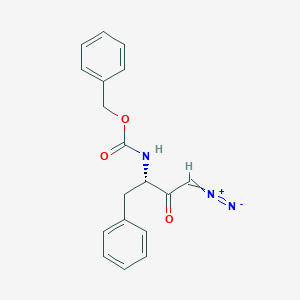

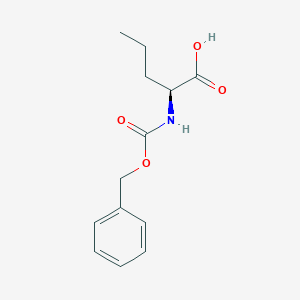

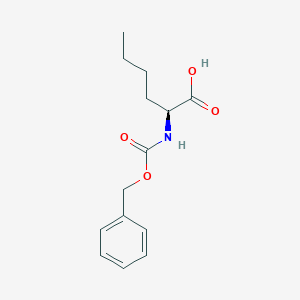

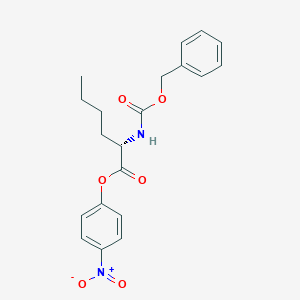

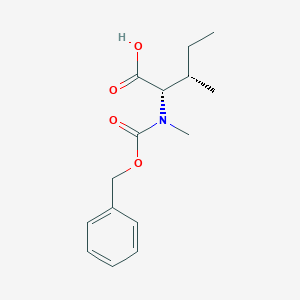

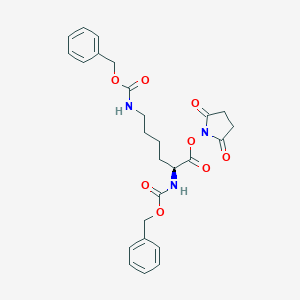

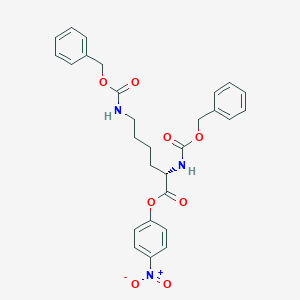

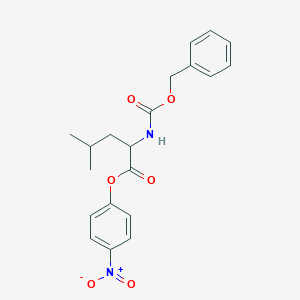

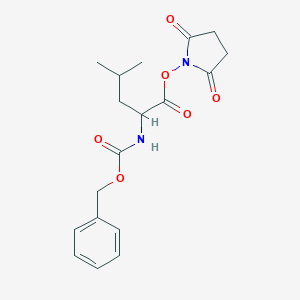

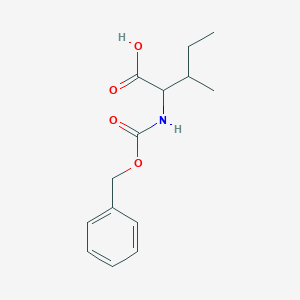

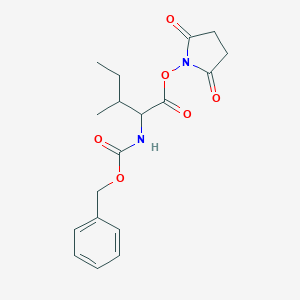

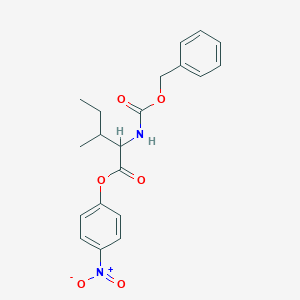

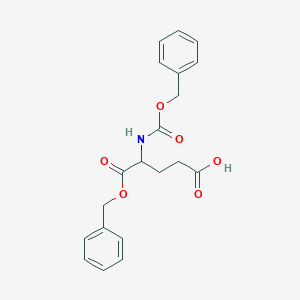

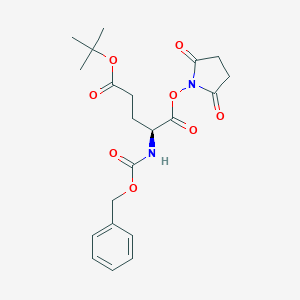

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.